REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]1[NH:8][CH:7]=[N:6][CH:5]=1.[CH3:11][N:12]([CH3:17])[S:13](Cl)(=[O:15])=[O:14].CCN(CC)CC>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]1[N:8]=[CH:7][N:6]([S:13]([N:12]([CH3:17])[CH3:11])(=[O:15])=[O:14])[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CN=CN1)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=1N=CN(C1)S(=O)(=O)N(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |